molecular formula C7H8BrN B1283209 2-Bromo-3,6-dimethylpyridine CAS No. 38749-92-7

2-Bromo-3,6-dimethylpyridine

Cat. No. B1283209
CAS RN: 38749-92-7
M. Wt: 186.05 g/mol
InChI Key: BKLNQHXCFLTIJA-UHFFFAOYSA-N
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Description

The compound 2-Bromo-3,6-dimethylpyridine is a brominated derivative of dimethylpyridine, which is a class of compounds that have been extensively studied for their chemical and physical properties. The presence of bromine and methyl groups on the pyridine ring can significantly alter the reactivity and interaction of the molecule with other chemical species.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves halogenation reactions where bromine is introduced into the pyridine ring. For instance, the synthesis of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine involves a condensation reaction under reflux conditions, which indicates that similar conditions could be used for synthesizing 2-Bromo-3,6-dimethylpyridine . Additionally, the synthesis of related compounds like 2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion, suggesting that controlled temperature conditions are critical in the synthesis of brominated pyridines .

Molecular Structure Analysis

The molecular structure of brominated pyridines is influenced by the presence of substituents on the pyridine ring. For example, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and its chloro-derivative show that the molecular conformation is essentially the same in both compounds, despite differences in their crystal packing . This suggests that the molecular structure of 2-Bromo-3,6-dimethylpyridine would also be influenced by its substituents and the type of halogen present.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene functions as a formal equivalent of lithiated pyrroles, which are precursors to substituted pyrrole-2-carboxaldehydes . This indicates that 2-Bromo-3,6-dimethylpyridine could also be used as a precursor in the synthesis of other heterocyclic compounds through lithiation and subsequent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are characterized by their interaction with other molecules and their stability. The study of 2,6-dimethylpyridine as a probe of the strength of Brønsted acid sites on zeolites and alumina suggests that the adsorption properties of dimethylpyridines can be indicative of surface acidity . Furthermore, the thermal stability of related compounds, such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which is stable up to 215 °C, provides insight into the thermal behavior of 2-Bromo-3,6-dimethylpyridine .

Scientific Research Applications

Characterization of Acid Surfaces

2,6-Dimethylpyridine, closely related to 2-Bromo-3,6-dimethylpyridine, has been used in the characterization of acid surfaces, such as γ-Al2O3, fluorinated γ-Al2O3, and Y zeolites. This compound helps in identifying different types of Lewis and Bronsted sites, which are key in catalysis and material science research (Corma, Rodellas, & Fornés, 1984).

Bromination Reactions

Bromination of methylpyridines, including compounds like 2,6-dimethylpyridine, in fuming sulfuric acid has been studied. These bromination reactions are significant for synthetic methods in organic chemistry (Does & Hertog, 2010).

Adsorption Studies

Adsorption of 2,6-dimethylpyridine on various zeolites like CaY, HY, and NaY has been researched. This study is important for understanding the interactions of bases with hydroxyl groups and Lewis sites, crucial in heterogeneous catalysis (Jacobs & Heylen, 1974).

Heck Vinylation

The Heck vinylation of 2-bromo-6-methyl-3-substituted pyridines using specific catalysts has been reported. This process is fundamental in the synthesis of complex organic molecules, including pharmaceuticals (Robert et al., 2005).

Microwave Irradiation in Synthesis

Utilizing 2,6-dimethylpyridine under microwave irradiation for synthesizing pyridine 2, 6-dicarboxylic acid demonstrates a shift from traditional synthesis methods to advanced microwave technology (Zhang et al., 2010).

Polymerization Processes

2,6-Dimethylpyridine has been studied for its effects on the polymerization of hydrocarbon monomers like isobutylene. This research is pivotal in polymer science for understanding and improving polymerization processes (Nesmelov et al., 1996).

Synthesis of Ruthenium(III) Complexes

The formation of ruthenium(III) complexes with 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has been explored for potential applications in catalysis and pharmaceutical research (Omondi et al., 2018).

Safety And Hazards

“2-Bromo-3,6-dimethylpyridine” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-bromo-3,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLNQHXCFLTIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309397
Record name 2-Bromo-3,6-dimethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,6-dimethylpyridine

CAS RN

38749-92-7
Record name 2-Bromo-3,6-dimethylpyridine
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Record name 2-Bromo-3,6-dimethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,6-dimethylpyridine
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